

# PF-06649298 in vitro vs in vivo efficacy correlation

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Compound Focus: PF-06649298

Cat. No.: S539207

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## Quantitative Data Summary

The following tables consolidate the key quantitative data for **PF-06649298** from in vitro and in vivo studies.

**Table 1: In Vitro Inhibitory Potency (IC50) of PF-06649298** [1] [2] [3]

Assay System	Species	IC50 Value	Description
HEK293 cells expressing NaCT	Human	408 nM - 0.41 µM	Inhibition of [ <sup>14</sup> C]-citrate uptake in transfected cells [2] [3].
Human Hepatocytes	Human	16.2 µM	Inhibition of [ <sup>14</sup> C]-citrate uptake in primary liver cells [1] [2] [3].
Mouse Hepatocytes	Mouse	4.5 µM	Inhibition of [ <sup>14</sup> C]-citrate uptake in primary liver cells [2] [3].
HEK293 cells expressing NaDC1/NaDC3	Human	>100 µM	Demonstrates high selectivity for NaCT over related transporters [2].

**Table 2: In Vivo Efficacy of PF-06649298 in a High-Fat Diet (HFD) Mouse Model** [2] [3]

Parameter	Effect in HFD Mice	Experimental Details
Glucose Tolerance	Reversed glucose intolerance	250 mg/kg, oral, twice daily for 21 days [2].
Hepatic Triglycerides	Decreased concentration	250 mg/kg, oral, twice daily for 21 days [2].
Plasma Glucose	Decreased concentration	250 mg/kg, oral, twice daily for 21 days [2].

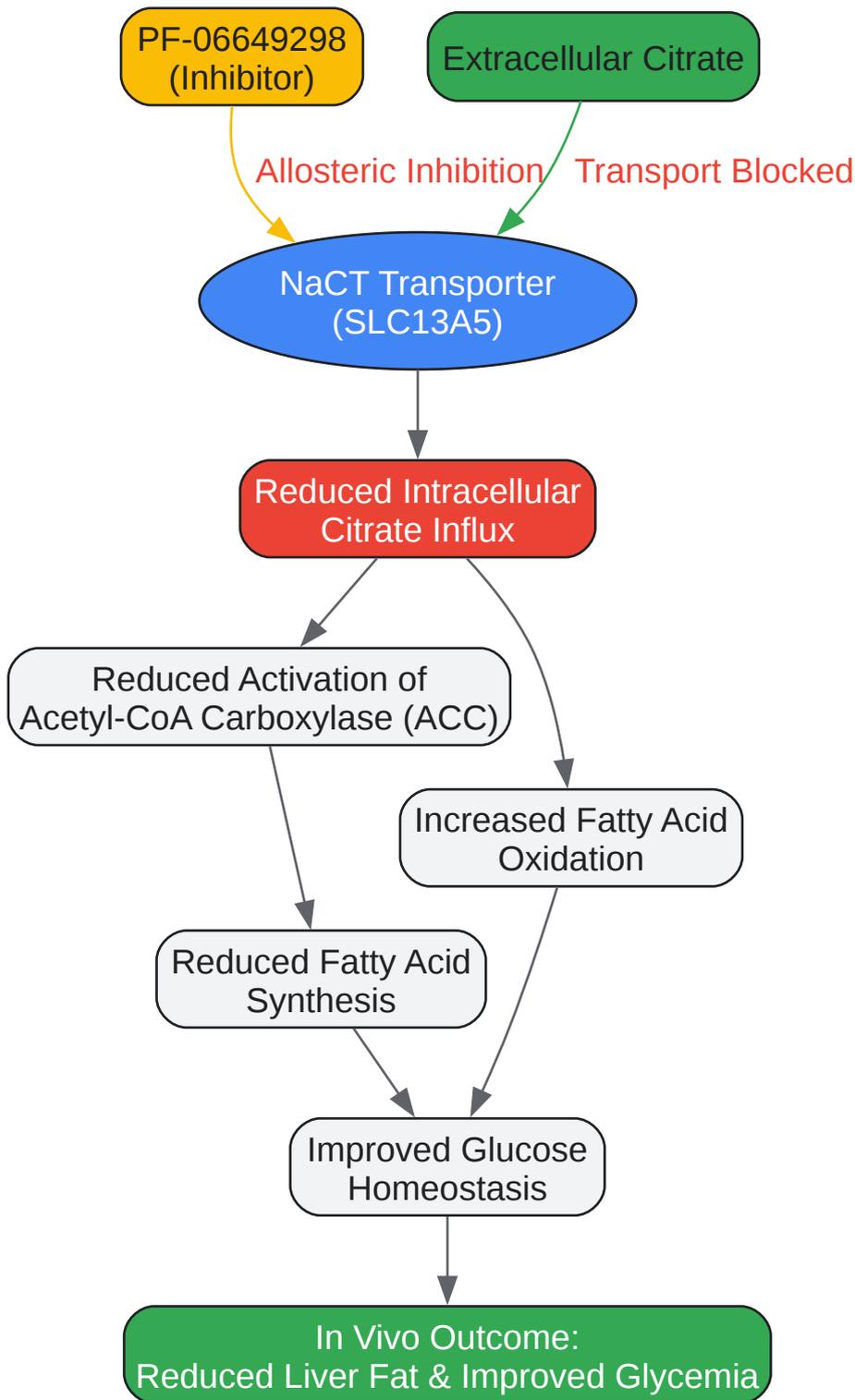
## Detailed Experimental Protocols

The key experiments that established the efficacy of **PF-06649298** used the following standardized methods:

- **In Vitro Citrate Uptake Assay:** This primary assay measures the compound's ability to inhibit the transport of radioactive citrate ( $[^{14}\text{C}]$ -citrate) into cells. The protocol involves incubating cells (such as NaCT-transfected HEK293 cells or primary hepatocytes) with **PF-06649298** and a known concentration of  $[^{14}\text{C}]$ -citrate for a set period (e.g., 30 minutes). The cells are then washed to remove extracellular radioactivity, and the amount of  $[^{14}\text{C}]$ -citrate taken up by the cells is quantified using a scintillation counter or microbeta plate reader. The IC50 value is calculated from the concentration-response curve of the inhibitor [2] [4] [3].
- **In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model:** The in vivo proof-of-concept is typically established in a mouse model of diet-induced obesity and metabolic dysfunction. Mice are fed a high-fat diet for several weeks to develop obesity, glucose intolerance, and hepatic steatosis. **PF-06649298** is then administered (e.g., by oral gavage at 250 mg/kg, twice daily) for a period of several weeks (e.g., 21 days). Key metabolic endpoints are measured, including:
  - **Intraperitoneal Glucose Tolerance Test (IPGTT):** After a fast, mice are injected with glucose, and blood glucose levels are measured over time to assess glucose clearance.
  - **Tissue Analysis:** At the end of the study, liver tissues are analyzed for triglyceride and diacylglycerol content, and plasma is collected to measure glucose and insulin levels [2] [3].

## Mechanism of Action and Selectivity

**PF-06649298** is a diacid molecule that acts on the NaCT transporter. Recent structural studies using cryo-electron microscopy have shown that it is an **allosteric, state-dependent inhibitor**, binding at the same site as citrate and arresting the transporter's cycle [5] [6]. It is also recognized as a transportable substrate for NaCT, meaning it is taken up into the cell by the transporter it inhibits [3]. The diagram below illustrates this mechanism and the subsequent metabolic effects.



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The inhibitory mechanism leads to two major metabolic consequences that explain the in vivo efficacy:

- **Reduced Lipid Synthesis:** Lower cytosolic citrate leads to reduced activation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. This results in decreased production of malonyl-CoA, a precursor for fats and also an inhibitor of carnitine palmitoyltransferase-1 (CPT-1) [7] [6].
- **Increased Lipid Oxidation:** With reduced malonyl-CoA, the inhibition on CPT-1 is lifted, allowing more fatty acids to enter the mitochondria to be oxidized for energy [7] [6].

These shifts in hepatic metabolism—away from fat storage and toward fat burning—underpin the observed reductions in liver triglycerides and improvements in whole-body glucose regulation [2].

## Comparison with Other NaCT Inhibitors

For context, here is a comparison of **PF-06649298** with other inhibitors described in the literature.

**Table 3: Comparison of Select NaCT Inhibitors** [7] [4]

Inhibitor	Reported IC50 (Human NaCT)	Key Characteristics
<b>PF-06649298</b>	0.41 $\mu$ M (HEKNaCT) 16.2 $\mu$ M (Human Heps)	Substrate-like, allosteric inhibitor; active in both human and mouse systems [4] [3].
<b>ETG-5773</b>	160 nM (HepG2 Citrate Uptake)	Non-competitive, non-substrate inhibitor; cross-species activity (human & mouse); high potency [7].
<b>BI01383298</b>	~25-100 nM	Irreversible, non-competitive inhibitor; highly potent but human-specific (no effect on mouse NaCT) [7] [4].

## Key Insights on Correlation

- **The Kpuu Parameter:** The unbound partition coefficient (Kpuu) is a critical parameter for translating in vitro findings to in vivo. One study found that the in vitro Kpuu obtained from **rat suspension hepatocytes** showed a **good correlation with the in vivo Kpuu of liver-to-plasma**. This demonstrates that the intracellular free drug concentration measured in vitro can predict the tissue distribution in a living organism, strengthening the validity of the in vitro models [1].

- **Potency is System-Dependent:** The IC<sub>50</sub> of **PF-06649298** varies significantly depending on the cellular system used (e.g., 0.41 μM in transfected HEK293 cells vs. 16.2 μM in human hepatocytes). This highlights that inhibitor potency is influenced by the cellular context, such as the native expression levels of the transporter and the presence of other cellular components. Therefore, data from primary hepatocytes is often considered more physiologically relevant for predicting in vivo efficacy [2] [3].

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